4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound features a unique structure that combines elements of isoindoline and piperidine, which are significant in medicinal chemistry due to their biological activities. The compound is primarily studied for its potential applications in pharmaceuticals, particularly in the treatment of various diseases.
This compound can be classified under isoindole derivatives, which are known for their diverse pharmacological properties. It is synthesized from precursor compounds such as 4-hydroxyphthalic acid and 3-aminopiperidine-2,6-dione hydrochloride. The synthesis often involves the use of organic solvents and bases to facilitate the reaction conditions necessary for forming the desired product.
The synthesis of 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves several key steps:
The molecular structure of 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be depicted as follows:
The detailed structural data can be derived from spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming the molecular weight and structural integrity of the compound .
The chemical reactivity of 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione includes:
These reactions are crucial for developing derivatives with enhanced biological activity or altered properties suitable for pharmaceutical applications .
The mechanism of action for compounds like 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione often involves interaction with biological targets such as enzymes or receptors. The proposed mechanism includes:
Quantitative data from pharmacological studies indicate that such compounds can influence pathways related to inflammation, cancer progression, and other pathological conditions .
The physical and chemical properties of 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:
These properties are critical for determining the compound's suitability for various applications in drug formulation and development .
The primary applications of 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:
The development of cereblon (CRBN)-binding immunomodulatory drugs (IMiDs) represents a transformative advancement in targeted protein degradation therapeutics. Thalidomide, initially marketed as a sedative in the late 1950s, was withdrawn due to teratogenicity but later repurposed as the foundational CRBN modulator for hematological malignancies. Its mechanism—hijacking the E3 ubiquitin ligase complex to degrade specific neomorphic substrates—revealed a novel pharmacological paradigm [1] [8].
Second-generation IMiDs (lenalidomide, pomalidomide) refined this scaffold, enhancing substrate specificity and reducing off-target effects. Lenalidomide (Revlimid), characterized as 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, exemplifies this evolution with improved clinical efficacy in myelodysplastic syndromes and multiple myeloma [8]. The latest innovation incorporates strategic hydroxylation at the isoindolinone ring, yielding compounds like 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, designed to optimize cereblon binding and degradation efficiency [1].
Table 1: Generational Development of Cereblon-Binding IMiDs
Generation | Representative Compound | Key Structural Features | Primary Therapeutic Advances |
---|---|---|---|
First | Thalidomide | Unsubstituted isoindolinone | Anti-angiogenic activity |
Second | Lenalidomide | 4-Amino substitution on isoindolinone | Enhanced immunomodulation, reduced toxicity |
Third | Hydroxy-substituted derivatives | 4- or 5-Hydroxy substitution | Tunable substrate specificity |
Hydroxy-substituted isoindoline-1,3-dione derivatives exhibit critical structure-activity relationship (SAR) innovations that potentiate their role as protein degradation inducers. The core structure combines two pharmacophores: a glutarimide moiety enabling cereblon binding, and an isoindoline-1,3-dione ring accommodating substitutions that modulate degradation specificity [1] [4].
The introduction of a hydroxy group—at either the 4- or 5-position of the isoindolinone ring—alters electronic properties and hydrogen-bonding capacity. For 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (molecular weight: 288.25 g/mol; Formula: C₁₄H₁₂N₂O₅), the hydroxy group serves as a versatile handle for further derivatization while enhancing water solubility compared to non-hydroxylated analogs [1] . This modification fine-tunes interactions with cereblon’s tri-tryptophan pocket, influencing the recruitment of degradation substrates like Ikaros or Aiolos [1].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7